molecular formula C7H15NO B1492444 trans-2-(Propylamino)cyclobutan-1-ol CAS No. 2092599-07-8

trans-2-(Propylamino)cyclobutan-1-ol

Cat. No. B1492444
CAS RN: 2092599-07-8
M. Wt: 129.2 g/mol
InChI Key: FKXAVOZGKJLGJO-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“trans-2-(Propylamino)cyclobutan-1-ol” is a cyclobutane derivative. Cyclobutane is a type of cycloalkane (a hydrocarbon containing carbon atoms arranged in a ring) with four carbon atoms . The “trans-2-(Propylamino)” part indicates that there is a propylamine group attached to the second carbon atom in the cyclobutane ring .


Molecular Structure Analysis

The molecule likely has a four-membered ring structure characteristic of cyclobutanes. The “trans” configuration suggests that the propylamine group and the hydroxyl group are on opposite sides of the cyclobutane ring .


Chemical Reactions Analysis

Cyclobutanes can undergo a variety of reactions, including ring-opening reactions . The presence of the amine and alcohol functional groups also opens up possibilities for reactions such as condensation, substitution, and more.


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-2-(Propylamino)cyclobutan-1-ol” would depend on factors like its molecular structure and the functional groups present. Cyclobutanes are generally stable, though less so than other cycloalkanes due to the strain in the four-membered ring .

Scientific Research Applications

Synthesis of Cyclobutane-Containing Natural Products

The [2 + 2] cycloaddition reaction is a primary method for synthesizing cyclobutanes, which are widely distributed in natural products with diverse pharmaceutical activities. “trans-2-(Propylamino)cyclobutan-1-ol” can be utilized in the synthesis of complex natural products that feature cyclobutane motifs, which are prevalent in various drugs and drug prototypes .

Development of Anti-Viral and Antibacterial Agents

Cyclobutane structures, such as those derived from “trans-2-(Propylamino)cyclobutan-1-ol”, exhibit significant antibacterial and anti-viral properties . These compounds can be used to develop new medications targeting resistant strains of bacteria and viruses .

Modulation of Drug Structures in Medicinal Chemistry

In medicinal chemistry, cyclobutane motifs serve as crucial synthetic building blocks. “trans-2-(Propylamino)cyclobutan-1-ol” can be used to modulate and design structures to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties .

Treatment of Neurological Disorders

This compound has shown potential therapeutic applications in the treatment of neurological disorders such as epilepsy, Parkinson’s disease, and Alzheimer’s disease . It can play a role in the development of new drugs or the improvement of existing treatments for these conditions.

Immunomodulatory Effects

The cyclobutane subunit in “trans-2-(Propylamino)cyclobutan-1-ol” may have immunosuppressant properties , making it valuable for research into treatments for autoimmune diseases and organ transplant rejection .

Enhancement of Selectivity in JAK1-Mediated Autoimmune Diseases

Replacing certain structures in pharmaceuticals with a cyclobutane structure, as can be derived from “trans-2-(Propylamino)cyclobutan-1-ol”, has been found to increase the selectivity towards the JAK1 receptor. This is particularly useful in the treatment of JAK1-mediated autoimmune diseases .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the presence of the amine and alcohol functional groups, it could be a candidate for further study in the development of new synthetic methodologies or pharmaceuticals .

properties

IUPAC Name

(1R,2R)-2-(propylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-5-8-6-3-4-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXAVOZGKJLGJO-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(Propylamino)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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